7,4'-Dihydroxy-8-methylflavan
Overview
Description
7,4’-Dihydroxy-8-methylflavan is a compound extracted from the red resin of Dracaena cochinchinensis . It has been found to increase the levels of alkaline phosphatase (ALP) activity, thus promoting mesenchymal stem cells (MSCs) osteogenic differentiation . Additionally, it has free radical scavenging properties .
Molecular Structure Analysis
The molecular formula of 7,4’-Dihydroxy-8-methylflavan is C16H16O3 . Its average mass is 256.296 Da and its monoisotopic mass is 256.109955 Da . It has one defined stereocentre .Physical And Chemical Properties Analysis
7,4’-Dihydroxy-8-methylflavan has a density of 1.3±0.1 g/cm3, a boiling point of 460.4±45.0 °C at 760 mmHg, and a flash point of 232.3±28.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . Its polar surface area is 50 Å2 .Scientific Research Applications
Cytotoxicity and Anticancer Properties
7,4'-Dihydroxy-8-methylflavan has shown potential in cytotoxicity assays, indicating its effectiveness against various cancer cell lines. Nguyen et al. (2020) in their study on flavonoids and alkaloids isolated from Zephyranthes ajax Hort. found that 7,4'-dihydroxy-8-methylflavan was one of the compounds demonstrating potential cytotoxic activity (Nguyen et al., 2020). Similarly, Li et al. (2018) discovered three new flavanoids, including 7,4'-dihydroxy-8-methylflavan, from Dracaena cambodiana, showing weak cytotoxicity against BEL-7402 cells (Li et al., 2018).
Free Radical Scavenging Properties
Ioset et al. (2001) identified 7,4'-dihydroxy-8-methylflavan in Pancratium littorale and highlighted its free radical scavenging properties. The study emphasized its capacity to scavenge free radicals, which is significant in addressing oxidative stress-related diseases (Ioset et al., 2001).
Antimicrobial Activity
Research by Liu et al. (2008) on flavanes from Dracaena cambodiana noted the isolation of 7,4'-dihydroxy-8-methylflavan, with preliminary examination of its antimicrobial activities. This suggests its potential in combating microbial infections (Liu et al., 2008).
Osteogenic Activities
Xu et al. (2016) investigated homoisoflavonoids from Dracaena cochinchinensis, including 7,4'-dihydroxy-8-methylflavan, for their osteogenic activities in mouse mesenchymal stem cells. This research suggests its potential application in bone health and osteogenesis (Xu et al., 2016).
Metabolism and Bioavailability Studies
Studies on the metabolism of polyphenols, such as Wen and Walle (2006), indicate that methylated flavonoids like 7,4'-dihydroxy-8-methylflavan have improved intestinal absorption and metabolic stability, making them favorable candidates for therapeutic use (Wen & Walle, 2006).
Neuroprotective Effects
Liu et al. (2010) highlighted the neuroprotective effects of 7,8-dihydroxyflavone derivatives, suggesting that related compounds like 7,4'-dihydroxy-8-methylflavan may have similar neurogenic and antidepressant effects (Liu et al., 2010).
properties
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-14(18)8-4-12-5-9-15(19-16(10)12)11-2-6-13(17)7-3-11/h2-4,6-8,15,17-18H,5,9H2,1H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHZZZRERDPSTA-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(CC2)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O[C@@H](CC2)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331808 | |
Record name | 7,4'-Dihydroxy-8-methylflavan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,4'-Dihydroxy-8-methylflavan | |
CAS RN |
75412-98-5 | |
Record name | 7,4'-Dihydroxy-8-methylflavan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.